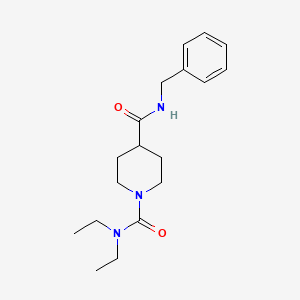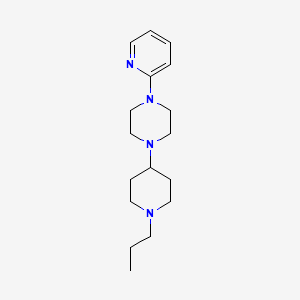![molecular formula C22H21N7O B5401065 N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of a protein kinase called PDK1, which is involved in various cellular processes such as cell growth, proliferation, and survival.
Wirkmechanismus
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea inhibits the activity of PDK1 by binding to its ATP-binding site, which prevents the phosphorylation of its downstream targets such as Akt and mTOR. This leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It inhibits the growth and survival of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It also improves glucose metabolism by increasing insulin sensitivity and glucose uptake in skeletal muscle cells. This compound has been shown to have minimal toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of PDK1, which makes it a valuable tool for studying the role of PDK1 in various cellular processes. It has been shown to have minimal toxicity and is well-tolerated in animal studies. However, there are also some limitations to its use. This compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. It also has a short half-life and requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea. One area of research is the development of more potent and specific PDK1 inhibitors with improved solubility and pharmacokinetics. Another area is the investigation of the role of PDK1 in other cellular processes such as autophagy and apoptosis. This compound has also shown potential as a therapeutic agent for cancer and diabetes, and further studies are needed to evaluate its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea involves several steps, starting from the reaction of 3-ethylphenol with 4-nitrophenyl isocyanate to form the corresponding urethane. This intermediate is then reacted with 6-(1H-pyrazol-1-yl)-3-pyridazineamine to obtain the final product, this compound. The synthesis has been reported in various scientific journals, and the purity and yield of the compound have been optimized through several modifications.
Wissenschaftliche Forschungsanwendungen
N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of PDK1, a protein kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has been used to study the role of PDK1 in cancer cell growth and survival, and its potential as a therapeutic target for cancer treatment. It has also been used to study the effect of PDK1 inhibition on insulin signaling and glucose metabolism, which has implications for the treatment of diabetes.
Eigenschaften
IUPAC Name |
1-(3-ethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-2-16-5-3-6-19(15-16)26-22(30)25-18-9-7-17(8-10-18)24-20-11-12-21(28-27-20)29-14-4-13-23-29/h3-15H,2H2,1H3,(H,24,27)(H2,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTACUDRCZOPUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(acetylamino)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5400994.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)


![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)
